4,4'-Stilbenedicarboxylic acid

Catalog No.
S618244
CAS No.
100-31-2
M.F
C16H12O4
M. Wt
268.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Stilbenedicarboxylic acid

CAS Number

100-31-2

Product Name

4,4'-Stilbenedicarboxylic acid

IUPAC Name

4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1+

InChI Key

SBBQDUFLZGOASY-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O

Synonyms

4,4'-stilbenedicarboxylic acid

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)O)C(=O)O
Origin

4,4'-SDCA can be synthesized in the laboratory or potentially obtained from natural sources, although its natural abundance is not well documented [1].

Significance

This compound is primarily studied for its potential role as a building block in the construction of metal-organic frameworks (MOFs) [2]. MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. 4,4'-SDCA's rigid structure and carboxylic acid groups make it a suitable candidate for creating well-defined pores within MOFs [2].


Molecular Structure Analysis

4,4'-SDCA consists of a central ethylene group (C=C) connecting two benzene rings (aromatic rings with six carbon atoms) at the para (4th) positions. Carboxylic acid groups (COOH) are attached to each benzene ring, resulting in the overall formula C16H12O4.

Here are some key features of its structure:

  • Conjugated System: The central double bond and the pi bonds in the benzene rings create a conjugated system, allowing for delocalization of electrons and influencing various properties [1].
  • Carboxylic Acid Groups: These groups provide functionality for linking 4,4'-SDCA to metal ions in MOF formation and contribute to the compound's polarity and water solubility [1].

Chemical Reactions Analysis

Synthesis

Several methods exist for synthesizing 4,4'-SDCA, including:

  • Ullmann condensation: This reaction involves reacting p-bromobenzoic acid with copper under high temperatures to form a carbon-carbon bond between the two benzene rings [3].

Balanced Chemical Equation:

4 BrC6H4COOH + 4 Cu → C6H5-C=C-C6H5 + 4 CuBr + 4 CO2 + 2 H2O
  • Decarboxylation: While not a common method for synthesis, under extreme conditions, 4,4'-SDCA can potentially decarboxylate, losing a CO2 molecule from each carboxylic acid group and forming stilbene [1].
Decomposition

At high temperatures, 4,4'-SDCA can decompose into smaller organic molecules and carbon oxides.

Other Relevant Reactions:

  • 4,4'-SDCA can participate in reactions typical of carboxylic acids, such as esterification and amidation, forming functionalized derivatives for potential applications [1].
Note

Specific reaction conditions and detailed mechanisms for these reactions might require further literature search.


Physical And Chemical Properties Analysis

  • Melting Point: 503-505 °C [1]
  • Boiling Point: Decomposes before boiling [1]
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and acetone [1]
  • Stability: Stable under ambient conditions, but decomposes at high temperatures [1]

Mechanism of Action (Not Applicable)

4,4'-SDCA primarily functions as a building block in MOF construction. It lacks a well-defined biological role or specific mechanism of action within living systems.

  • Acute Toxicity: 4,4'-SDCA is classified as harmful if swallowed and can cause skin and eye irritation [4].
  • Flammability: Limited data available, but the presence of aromatic rings suggests potential flammability.
  • Reactivity: No specific information on reactivity, but carboxylic acid groups can react with strong bases or reducing agents.
Safety Precautions

Standard laboratory safety practices should be followed when handling 4,4'-SDCA, including wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

Data Source:

  • PubChem.
  • Li, H., et al. (2023). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm, 25(2), 332-342.
  • Ullmann reaction.
  • Sigma-Aldrich.

Metal-Organic Frameworks (MOFs):

4,4'-SDA acts as a luminescent ligand, meaning it can bind to metal ions and emit light. This characteristic makes it valuable in constructing three-dimensional (3D) MOFs. These frameworks consist of metal ions connected by organic linker molecules, like 4,4'-SDA. The resulting structures have numerous potential applications, including:

  • Sensing: MOFs with 4,4'-SDA can selectively detect specific molecules due to their unique luminescence properties.
  • Drug delivery: MOFs can encapsulate and deliver drugs to targeted cells, making them promising tools for cancer treatment.
  • Luminescence: The luminescent properties of 4,4'-SDA-based MOFs can be used in various optoelectronic applications, such as light-emitting diodes (LEDs) and solar cells.
  • Gas adsorption: MOFs with 4,4'-SDA can efficiently capture and store gases, making them relevant for gas separation and environmental remediation.

Fluorescent Whitening Agents:

4,4'-SDA serves as a precursor in the synthesis of stilbene-based fluorescent whitening agents (FWAs). These FWAs absorb ultraviolet (UV) light and re-emit it as visible light, giving fabrics, detergents, and paper a brighter and whiter appearance.

Other Applications:

,4'-SDA is also being explored in other research areas, including:

  • Supercapacitors and batteries: The material's properties show potential for developing new energy storage devices.
  • Organic synthesis: 4,4'-SDA can be used as a building block for the synthesis of various organic compounds.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

100-31-2

Wikipedia

4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid

Dates

Modify: 2023-08-15

Explore Compound Types